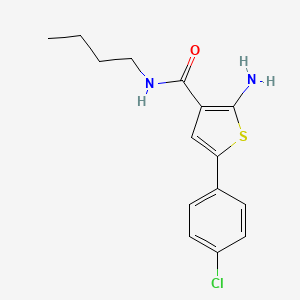

DBPR110

Description

Properties

Molecular Formula |

C15H17ClN2OS |

|---|---|

Molecular Weight |

308.8 g/mol |

IUPAC Name |

2-amino-N-butyl-5-(4-chlorophenyl)thiophene-3-carboxamide |

InChI |

InChI=1S/C15H17ClN2OS/c1-2-3-8-18-15(19)12-9-13(20-14(12)17)10-4-6-11(16)7-5-10/h4-7,9H,2-3,8,17H2,1H3,(H,18,19) |

InChI Key |

IADRJQICSPVBQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

DBPR110 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of DBPR110 (PR-104)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBPR110, also known as PR-104, is a cutting-edge hypoxia-activated prodrug that has undergone extensive preclinical and clinical investigation as a potential anti-cancer agent.[1] It is designed as a phosphate ester "pre-prodrug" that is systemically converted to its more lipophilic and active alcohol form, PR-104A.[2][3][4] The core of PR-104A's mechanism of action lies in its selective activation within the tumor microenvironment, leading to the formation of potent DNA cross-linking agents and subsequent cancer cell death.[2][3] This targeted activation is achieved through two primary pathways: reduction in hypoxic conditions and enzymatic activation by aldo-keto reductase 1C3 (AKR1C3).[2][5] This dual-activation mechanism makes PR-104 a promising candidate for treating a variety of solid tumors and hematological malignancies characterized by hypoxic regions or high AKR1C3 expression.[1][2]

The Activation Pathway of PR-104

The transformation of PR-104 from an inactive compound to a powerful DNA-damaging agent is a multi-step process:

-

Systemic Conversion: Following administration, the water-soluble "pre-prodrug" PR-104 is rapidly hydrolyzed in vivo to the more lipophilic dinitrobenzamide nitrogen mustard prodrug, PR-104A.[3][4][6]

-

Cellular Uptake and Bioreduction: PR-104A enters tumor cells where it undergoes bioreduction to form the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[7][8] This activation is the critical step that confers tumor selectivity and occurs through two distinct mechanisms:

-

Hypoxia-Dependent Activation: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, most notably NADPH:cytochrome P450 oxidoreductase (POR).[2][9][10] This process is highly selective for hypoxic cells, resulting in a 10- to 100-fold increase in the cytotoxicity of PR-104A under these conditions.[3][4][11]

-

AKR1C3-Mediated Activation: PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][5] AKR1C3 catalyzes a two-electron reduction of PR-104A, bypassing the oxygen-sensitive radical intermediate and leading to the formation of the same cytotoxic metabolites.[10] This provides a mechanism for activity in tumors with high AKR1C3 expression, even in aerobic regions.

-

Mechanism of Cytotoxicity: DNA Cross-Linking

The active metabolites of PR-104, PR-104H and PR-104M, are reactive nitrogen mustards that induce cell death primarily through the formation of DNA interstrand cross-links (ICLs).[2][7] These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2] The formation of these DNA cross-links is the ultimate step in the mechanism of action of PR-104 and is directly correlated with its antitumor activity.[7][12]

The cellular response to PR-104-induced DNA damage involves the DNA damage response (DDR) pathway, particularly the Fanconi anemia (FA) and homologous recombination (HR) repair pathways, which are responsible for repairing ICLs.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic profile of PR-104 and its metabolites.

Table 1: In Vitro Cytotoxicity of PR-104A

| Cell Line | Condition | IC50 (µM) | Fold Increase in Cytotoxicity (Hypoxia vs. Aerobic) | Reference(s) |

| SiHa | Aerobic | >100 | \multirow{2}{}{10- to 100-fold} | [3][4][11] |

| Hypoxic | 1-10 | [3][4][11] | ||

| HT29 | Aerobic | >100 | \multirow{2}{}{10- to 100-fold} | [3][4][11] |

| Hypoxic | 1-10 | [3][4][11] | ||

| H460 | Aerobic | >100 | \multirow{2}{*}{10- to 100-fold} | [3][4][11] |

| Hypoxic | 1-10 | [3][4][11] | ||

| HepG2 | Aerobic | - | - | [5][8] |

| PLC/PRF/5 | Aerobic | - | - | [5][8] |

| SNU-398 | Aerobic | - | - | [5][8] |

| Hep3B | Aerobic | - | - | [5][8] |

Table 2: Preclinical and Clinical Pharmacokinetics of PR-104

| Species | Dose | Compound | Key Findings | Reference(s) |

| Mice | 0.56 mmol/kg (i.v. or i.p.) | PR-104 | Rapid conversion to PR-104A. | [4][13] |

| Humans | 135 to 1,400 mg/m² (i.v.) | PR-104 | Rapid conversion to PR-104A with dose-linear pharmacokinetics. | [14] |

| Humans | 1,100 mg/m² (every 3 weeks) | PR-104 | Maximum Tolerated Dose (MTD) in a Phase I trial for solid tumors. | [14][15] |

| Humans | 675 mg/m² (weekly) | PR-104 | MTD in a weekly dosing schedule for solid tumors. | [15][16] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of PR-104 are outlined below.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

-

Cell Culture: Human tumor cell lines are cultured in appropriate media and conditions.

-

Drug Exposure: Cells are seeded at a density that allows for colony formation and exposed to varying concentrations of PR-104A under both aerobic (21% O₂) and hypoxic (<0.1% O₂) conditions for a specified duration (e.g., 2-4 hours).

-

Colony Formation: After drug exposure, the cells are washed, trypsinized, and re-seeded at a lower density in fresh media. They are then incubated for a period that allows for visible colony formation (typically 7-14 days).

-

Staining and Counting: Colonies are fixed and stained with a solution like crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction of cells is calculated relative to untreated controls, and IC50 values (the concentration of drug that inhibits cell survival by 50%) are determined.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

-

Sample Preparation: Tumor cells are exposed to PR-104A under aerobic or hypoxic conditions. Cell lysates or culture media are collected. For in vivo studies, plasma samples are collected from treated animals or patients.

-

Extraction: Metabolites (PR-104A, PR-104H, PR-104M) are extracted from the biological samples using a suitable organic solvent.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column to separate the different metabolites based on their physicochemical properties.

-

Mass Spectrometry Detection: The separated metabolites are then introduced into a mass spectrometer for detection and quantification. The mass-to-charge ratio of each metabolite is used for identification, and the peak area is used for quantification against a standard curve.[3][7][8]

DNA Damage Assessment

-

Comet Assay (Alkaline Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks and interstrand cross-links.

-

Cell Treatment and Embedding: Cells are treated with PR-104A, harvested, and embedded in low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (with strand breaks) migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The presence of ICLs reduces the migration of DNA.

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[3][7]

-

-

γH2AX Immunofluorescence: This assay detects the formation of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.

-

Cell Treatment and Fixation: Cells are grown on coverslips, treated with PR-104A, and then fixed.

-

Immunostaining: The cells are permeabilized and incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Quantification: The formation of distinct nuclear foci of γH2AX is observed using a fluorescence microscope. The number and intensity of these foci are quantified to assess the level of DNA damage.[3]

-

In Vivo Antitumor Activity (Xenograft Models)

-

Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. PR-104 is administered (e.g., intravenously or intraperitoneally) as a single agent or in combination with other therapies like radiation or chemotherapy.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: The study endpoints can include tumor growth delay (the time it takes for tumors to reach a certain size) or clonogenic survival of cells from excised tumors.[3][4]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of PR-104.

Caption: The activation pathway of PR-104 from pre-prodrug to active DNA cross-linking agent.

Caption: Workflow for determining the in vitro cytotoxicity of PR-104A using a clonogenic assay.

Caption: The cellular response to DNA damage induced by the active metabolites of PR-104.

References

- 1. PR-104 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA cross-links in human tumor cells exposed to the prodrug PR-104A: relationships to hypoxia, bioreductive metabolism, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. A phase I trial of PR-104, a nitrogen mustard prodrug activated by both hypoxia and aldo-keto reductase 1C3, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of DBPR110: A Potent NS5A Inhibitor for Hepatitis C Virus

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health challenge, necessitating the development of novel, potent, and well-tolerated antiviral therapies. The HCV nonstructural protein 5A (NS5A) is a critical component of the viral replication complex, making it a prime target for direct-acting antivirals. This whitepaper provides an in-depth technical guide on the discovery and preclinical evaluation of DBPR110, a dithiazol analogue and a highly potent NS5A inhibitor. We will delve into its mechanism of action, in vitro efficacy against various HCV genotypes, resistance profile, and synergistic potential in combination therapies. Detailed experimental protocols and structured data presentation are provided to support further research and development in the field of anti-HCV drug discovery.

Introduction to NS5A as a Therapeutic Target

The Hepatitis C virus is an RNA virus that replicates primarily in hepatocytes. Its genome encodes a single polyprotein that is cleaved into ten mature viral proteins, including structural and nonstructural (NS) proteins. The NS5A protein is a phosphoprotein that plays a multifaceted role in the HCV life cycle, including viral RNA replication, assembly of new virus particles, and modulation of the host immune response.[1] NS5A exists in two functionally distinct phosphorylated states, basal- and hyper-phosphorylated, and its interaction with both viral and host factors is crucial for the formation of the viral replication complex.[2] The essential nature of NS5A for viral propagation makes it an attractive target for antiviral drug development.[3][4] NS5A inhibitors are a class of direct-acting antivirals that bind to the N-terminal domain of NS5A, disrupting its function and potently inhibiting HCV replication.[1]

The Discovery of DBPR110

DBPR110 was identified through a systematic optimization of a previously identified HCV NS5A inhibitor, BP008.[5][6] This optimization process led to the discovery of DBPR110, a dithiazol analogue with significantly enhanced potency against HCV replication.[5][6]

In Vitro Efficacy and Selectivity of DBPR110

The antiviral activity of DBPR110 was evaluated using HCV replicon systems, which are cell-based assays that allow for the study of viral RNA replication in a controlled laboratory setting.

Quantitative Efficacy Data

DBPR110 demonstrated potent inhibition of HCV replication across different genotypes, with picomolar efficacy against genotype 1b.[5][6] The 50% effective concentration (EC50) and the selectivity index (SI), a measure of the compound's therapeutic window, are summarized in the table below.

| HCV Genotype | EC50 (pM) | Selectivity Index (SI) |

| Genotype 1b | 3.9 ± 0.9 | >12,800,000 |

| Genotype 2a | 228.8 ± 98.4 | >173,130 |

Table 1: In vitro efficacy and selectivity of DBPR110 against HCV replicons.[5][6]

Mechanism of Action of DBPR110

DBPR110 exerts its antiviral effect by specifically targeting the NS5A protein of HCV. Resistance studies have shown that mutations conferring resistance to DBPR110 map to the N-terminal region (domain I) of NS5A.[5][6] This indicates that DBPR110 likely binds to this domain, interfering with its function in viral RNA replication.

HCV Replication Cycle and the Role of NS5A

The following diagram illustrates the key stages of the HCV replication cycle and highlights the central role of the NS5A protein, the target of DBPR110.

Resistance Profile of DBPR110

To characterize the resistance profile of DBPR110, HCV replicon cells were cultured in the presence of increasing concentrations of the inhibitor.[5] Resistant colonies were selected and the NS5A gene was sequenced to identify mutations responsible for the reduced susceptibility.

Key Resistance-Associated Substitutions

The primary amino acid substitutions associated with resistance to DBPR110 were identified in domain I of the NS5A protein.

| HCV Genotype | Key Resistance-Associated Substitutions |

| Genotype 1b | P58L/T, Y93H/N |

| Genotype 2a | T24A, P58L, Y93H |

Table 2: Key amino acid substitutions conferring resistance to DBPR110.[5][6]

Synergistic Effects in Combination Therapy

To assess the potential of DBPR110 as part of a combination regimen, its antiviral activity was evaluated in combination with other classes of anti-HCV agents. DBPR110 displayed synergistic effects with alpha interferon (IFN-α), an NS3 protease inhibitor (VX-950), and an NS5B polymerase inhibitor (2’CMA).[5][6] This suggests that DBPR110 could be a valuable component of future combination therapies, potentially leading to improved treatment outcomes and a higher barrier to resistance.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize DBPR110.

HCV Replicon Assay

This assay is used to determine the 50% effective concentration (EC50) of the test compound.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a) expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 for selection.

-

DBPR110 stock solution in DMSO.

-

96-well white, clear-bottom plates.

-

Luciferase assay reagent.

Procedure:

-

Cell Seeding: Seed Huh-7 replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of DBPR110 in culture medium.

-

Treatment: Remove the culture medium from the cells and add the medium containing the various concentrations of DBPR110. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Luciferase Assay: Measure the luciferase activity in each well according to the manufacturer's protocol.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the replicon assay to determine the 50% cytotoxic concentration (CC50) of the compound.

Materials:

-

Huh-7 cells.

-

DMEM with 10% FBS and antibiotics.

-

DBPR110 stock solution in DMSO.

-

96-well clear plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO.

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-4 of the HCV Replicon Assay protocol using a clear 96-well plate.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value by plotting cell viability against the compound concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of DBPR110.

Conclusion

DBPR110 is a highly potent and selective inhibitor of HCV NS5A, demonstrating picomolar efficacy against genotype 1b. Its mechanism of action involves targeting domain I of the NS5A protein, a critical component of the viral replication machinery. The identification of key resistance mutations provides valuable insights for future drug design and development. Furthermore, the synergistic effects of DBPR110 with other classes of anti-HCV agents underscore its potential as a cornerstone of future combination therapies. The detailed experimental protocols provided in this whitepaper serve as a resource for researchers dedicated to the discovery and development of novel treatments for Hepatitis C. The promising preclinical profile of DBPR110 warrants further investigation and development as a potential therapeutic agent for HCV-infected patients.

References

- 1. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cost effectiveness of combination therapy for hepatitis C: a decision analytic model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of a Hepatitis C Virus NS3-NS4A Protease Inhibitor and Alpha Interferon Synergistically Inhibits Viral RNA Replication and Facilitates Viral RNA Clearance in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sofosbuvir and Ribavirin for Hepatitis C in Patients with HIV-1 Coinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interferon-based combination anti-viral therapy for hepatitis C virus after liver transplantation: a review and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Response-Guided Telaprevir Combination Treatment for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

DBPR110: A Technical Guide to a Potent Hepatitis C Virus NS5A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBPR110 is a highly potent, small-molecule inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). Exhibiting picomolar efficacy against multiple HCV genotypes, DBPR110 represents a significant advancement in the development of direct-acting antivirals (DAAs). This document provides a comprehensive overview of the available technical information regarding DBPR110, including its chemical structure, mechanism of action, biological activity, and relevant experimental protocols. It is intended to serve as a resource for researchers engaged in antiviral drug discovery and development.

Core Molecule: Structure and Properties

DBPR110 is a dithiazol analogue with a symmetric chemical structure, a feature that has been identified as an important contributor to its potent antiviral activity.

-

Molecular Formula: C₅₀H₄₈N₆O₄S₂

-

Molecular Weight: 861.1 g/mol

-

CAS Number: 1310694-75-7

-

Synonyms: MB-110

Synthesis

A detailed, step-by-step synthesis protocol for DBPR110 has not been made publicly available in the reviewed scientific literature or patent databases. Key publications from the discovering institution, the National Health Research Institutes (NHRI) in Taiwan, indicate that the synthesis details would be "reported elsewhere," but a specific follow-up publication containing this information could not be identified.

The synthesis of analogous complex heterocyclic compounds, such as other NS5A inhibitors, typically involves multi-step organic synthesis. This process often includes the formation of thiazole rings, peptide coupling reactions to link the core components, and purification by methods such as column chromatography and high-performance liquid chromatography (HPLC).

Mechanism of Action and Signaling Pathway

DBPR110 targets the HCV NS5A protein, a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1] NS5A does not have enzymatic activity itself but functions as a critical scaffold protein, interacting with both viral and host cellular proteins to create a functional replication complex.[1]

NS5A is known to modulate numerous host cell signaling pathways to promote viral persistence and pathogenesis. One of the key interactions is with the host adaptor protein Grb2 (Growth factor receptor-bound protein 2). By binding to the SH3 domain of Grb2, NS5A can interfere with downstream signaling cascades, notably the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival. By inhibiting NS5A, DBPR110 is believed to disrupt the formation of the replication complex and restore normal cellular signaling, thereby halting viral propagation.

Below is a diagram illustrating the putative signaling pathway affected by HCV NS5A and inhibited by DBPR110.

Biological Activity and Quantitative Data

DBPR110 is a highly potent inhibitor of HCV replication. Its efficacy has been demonstrated in cell-based HCV replicon assays, which are the standard for evaluating anti-HCV compounds. The replicon system consists of human hepatoma cells (e.g., Huh-7) that contain a self-replicating portion of the HCV genome, often linked to a reporter gene like luciferase for easy quantification of viral replication.

| Parameter | HCV Genotype 1b Replicon | HCV Genotype 2a Replicon | HCV Genotype 3a Replicon | Cytotoxicity (CC₅₀) |

| EC₅₀ | 3.9 ± 0.9 pM | 228.8 ± 98.4 pM | 3-50 pM (range) | > 50 µM |

| Selective Index (SI) | > 12,800,000 | > 173,130 | Not Reported | N/A |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selective Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.

Experimental Protocols

The following are representative protocols for the key assays used to characterize the activity of DBPR110, based on standard methodologies in the field.

HCV Replicon Assay (Luciferase-Based)

This assay quantifies the ability of a compound to inhibit HCV RNA replication in a cell-based system.

-

Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene into 96-well plates at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of DBPR110 in DMSO. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.

-

Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of DBPR110. Include "no drug" (vehicle control) and "no cells" (background) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Luciferase Measurement: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's Renilla Luciferase Assay System).

-

Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control (as 100% replication) and plot the percentage of inhibition against the compound concentration. Calculate the EC₅₀ value using a non-linear regression analysis.

Cytotoxicity Assay (MTT-Based)

This assay measures the effect of the compound on the metabolic activity of host cells to determine its toxicity.

-

Cell Seeding: Seed Huh-7 cells (or another appropriate cell line) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the same serial dilutions of DBPR110 as used in the replicon assay.

-

Incubation: Incubate for 72 hours, mirroring the duration of the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at approximately 570 nm using a microplate reader. Normalize the data to the vehicle control (as 100% viability) and calculate the CC₅₀ value.

Experimental and Developmental Workflow

The discovery and preclinical evaluation of a potent antiviral agent like DBPR110 typically follows a structured workflow. The diagram below outlines the logical progression from initial discovery to preclinical candidate selection.

Conclusion

DBPR110 is a dithiazol-based NS5A inhibitor with exceptional potency against Hepatitis C virus replication in vitro. Its high efficacy and significant therapeutic window underscore the potential of targeting NS5A for antiviral therapy. While detailed information regarding its synthesis and in vivo pharmacokinetics is not broadly available, the data presented here provide a solid foundation for understanding its mechanism and biological activity. Further research and publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of DBPR110 as part of a combination therapy for chronic HCV infection.

References

DBPR110: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1310694-75-7

Molecular Formula: C₅₀H₄₈N₆O₄S₂

Abstract

DBPR110, also known as MB-110, is a highly potent, small-molecule inhibitor of the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A).[1] With a picomolar efficacy in in-vitro replicon systems, DBPR110 represents a significant compound in the study of HCV replication and the development of direct-acting antiviral (DAA) therapies. This technical guide provides a comprehensive overview of the available scientific data on DBPR110, including its mechanism of action, in-vitro efficacy, and the signaling pathways it perturbs. Detailed experimental protocols for relevant assays are also provided to facilitate further research. Information regarding the synthesis, in-vivo studies, pharmacokinetics, toxicology, and clinical trials for DBPR110 is not extensively available in the public domain.

Introduction

Hepatitis C is a global health concern, and the development of effective antiviral therapies is a critical area of research. The HCV NS5A protein is a key component of the viral replication complex, making it an attractive target for therapeutic intervention. DBPR110 has emerged as a lead compound in the class of NS5A inhibitors, demonstrating exceptional potency against multiple HCV genotypes in preclinical studies. This document serves as a technical resource for scientists and professionals involved in antiviral drug discovery and development, summarizing the current knowledge on DBPR110.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1310694-75-7 | [1] |

| Molecular Formula | C₅₀H₄₈N₆O₄S₂ | |

| Molecular Weight | 861.08 g/mol | |

| Appearance | Solid | |

| Density | 1.341±0.06 g/cm³ |

In-Vitro Efficacy

DBPR110 has demonstrated potent inhibitory activity against HCV replication in cell-based replicon assays. The half-maximal effective concentration (EC₅₀) and the selectivity index (SI) are key metrics for its antiviral potency and therapeutic window.

| HCV Genotype | EC₅₀ (pM) | Selectivity Index (SI) | Reference |

| Genotype 1b (HCV1b) | 3.9 ± 0.9 | >12,800,000 | [1] |

| Genotype 2a (HCV2a) | 228.8 ± 98.4 | >173,130 | [1] |

Mechanism of Action and Signaling Pathways

DBPR110 exerts its antiviral effect by directly targeting and inhibiting the function of the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles. Inhibition of NS5A disrupts these processes, leading to a potent suppression of HCV replication.

The HCV NS5A protein is known to interact with a multitude of host cell proteins and modulate various cellular signaling pathways to create a favorable environment for viral propagation. By inhibiting NS5A, DBPR110 likely interferes with these interactions.

HCV NS5A Signaling Pathway

The following diagram illustrates the central role of NS5A in the HCV replication cycle and its interaction with host cell pathways, which are the targets of inhibition by DBPR110.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DBPR110's antiviral activity.

HCV Replicon Assay

This assay is fundamental for determining the in-vitro efficacy of antiviral compounds against HCV replication.

Objective: To quantify the inhibitory effect of DBPR110 on HCV RNA replication in a cell-based system.

Materials:

-

Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b or 2a) expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable cell line maintenance).

-

DBPR110 stock solution (e.g., 10 mM in DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of DBPR110 in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of DBPR110. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

-

Data Acquisition: Measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of DBPR110 relative to the vehicle control. Determine the EC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Workflow Diagram:

Synthesis and Characterization

Detailed information regarding the chemical synthesis and full characterization (NMR, HPLC, MS) of DBPR110 is not available in the public scientific literature. The synthesis of related dithiazole analogues has been described in the patent literature, suggesting a multi-step synthetic route.

In-Vivo Studies, Pharmacokinetics, and Toxicology

As of the latest available information, no in-vivo efficacy, pharmacokinetic, or toxicology data for DBPR110 has been published in peer-reviewed journals. Such studies are crucial for the progression of any drug candidate towards clinical development.

Clinical Trials

There is no publicly available information indicating that DBPR110 has entered human clinical trials.

Conclusion

DBPR110 is a remarkably potent inhibitor of HCV NS5A, exhibiting picomolar efficacy in in-vitro replicon systems. Its mechanism of action, targeting a key viral protein essential for replication, makes it a valuable tool for virological research and a promising scaffold for the development of novel anti-HCV therapeutics. While the lack of publicly available data on its synthesis, in-vivo properties, and clinical development status limits a full assessment of its therapeutic potential, the existing in-vitro data strongly supports its significance as a lead compound in the fight against Hepatitis C. Further research is warranted to explore the full potential of DBPR110 and its analogues.

References

DBPR110: A Technical Overview of its Antiviral Activity Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral spectrum of DBPR110, a potent inhibitor of the Hepatitis C Virus (HCV). The document focuses on its targeted activity, quantitative efficacy, and the methodologies employed in its virological assessment.

Executive Summary

DBPR110 is a dithiazol analogue that has demonstrated significant antiviral activity against the Hepatitis C Virus. It functions as a nonstructural protein 5A (NS5A) inhibitor, a key component in the HCV replication complex. This targeted mechanism of action translates to highly potent and selective inhibition of specific HCV genotypes. This guide will detail the quantitative measures of its antiviral efficacy, the experimental procedures used to determine this activity, and the molecular interactions underlying its mechanism of action.

Quantitative Antiviral Spectrum of DBPR110

The antiviral activity of DBPR110 has been primarily characterized against Hepatitis C Virus, with specific data available for genotypes 1b and 2a. The efficacy is quantified by the 50% effective concentration (EC50) and the selective index (SI), which is a ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher selective index indicates a more favorable safety profile, as the drug is effective at concentrations far below those that cause cellular toxicity.

| Virus Target | Genotype | EC50 (pM) | Selective Index (SI) | Reference |

| Hepatitis C Virus (HCV) | 1b | 3.9 ± 0.9 | >12,800,000 | [1][2] |

| Hepatitis C Virus (HCV) | 2a | 228.8 ± 98.4 | >173,130 | [1][2] |

Mechanism of Action: Targeting HCV NS5A

DBPR110 exerts its antiviral effect by directly inhibiting the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virus particles. By binding to NS5A, DBPR110 disrupts these essential viral processes, leading to a potent suppression of HCV replication.

Signaling Pathway of DBPR110 Action

The following diagram illustrates the inhibitory action of DBPR110 on the HCV replication cycle.

Caption: Inhibition of HCV Replication by DBPR110 via NS5A Targeting.

Experimental Protocols

The quantitative data presented in this guide were primarily derived from HCV replicon assays. These cell-based assays are a standard tool for evaluating the efficacy of anti-HCV compounds.

HCV Replicon Assay Workflow

The following diagram outlines the general workflow of the HCV replicon assay used to determine the EC50 of DBPR110.

References

DBPR110: An In-Depth Technical Guide on In Vitro HCV Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of DBPR110, a potent inhibitor of the Hepatitis C Virus (HCV). The information presented herein is compiled from peer-reviewed research and is intended to serve as a foundational resource for professionals engaged in antiviral drug discovery and development.

Executive Summary

DBPR110 is a novel dithiazol analogue that has demonstrated exceptional potency against Hepatitis C Virus in vitro. It functions as a direct-acting antiviral (DAA) by targeting the viral non-structural protein 5A (NS5A), a critical component of the HCV replication complex. With activity in the picomolar range against multiple HCV genotypes, a high selectivity index, and synergistic effects with other anti-HCV agents, DBPR110 represents a promising candidate for further therapeutic development. This document details its mechanism of action, quantitative antiviral activity, resistance profile, and the experimental protocols used for its characterization.

Mechanism of Action

DBPR110 exerts its antiviral effect by specifically targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. While it has no known enzymatic function, it plays a crucial role as a scaffold within the viral replication complex.

The proposed mechanism of action for DBPR110, similar to other NS5A inhibitors, involves binding to the N-terminal region (domain I) of NS5A.[1][2] This binding event is thought to induce a conformational change in the NS5A protein, leading to the disruption of the functional replication complex.[1] Specifically, the inhibition of NS5A by targeting molecules has been shown to cause the protein to relocate from the endoplasmic reticulum, the site of viral replication, to lipid droplets.[1] This sequestration of NS5A effectively suppresses the formation of new, functional replication complexes, thereby halting viral RNA synthesis.

Quantitative In Vitro Activity

DBPR110 has demonstrated potent and selective inhibition of HCV replication in cell-based assays. Its efficacy was evaluated using HCV replicon systems, which are cell lines that stably replicate a portion of the HCV genome, and in the context of an infectious virus. The primary metrics for in vitro activity are the 50% effective concentration (EC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which assesses the compound's toxicity to the host cells. The ratio of these two values (CC50/EC50) yields the selectivity index (SI), a critical measure of a drug's therapeutic window.

Table 1: In Vitro Anti-HCV Activity of DBPR110

| HCV System | Genotype | EC50 (pM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Replicon | 1b | 3.9 ± 0.9 | >50 | >12,800,000 |

| Replicon | 2a | 228.8 ± 98.4 | >50 | >173,130 |

| Infectious Virus | 2a | 18.3 | >50 | >720,461 |

Data sourced from resistance studies on DBPR110.[1][2]

The data clearly indicates that DBPR110 is exceptionally potent, particularly against HCV genotype 1b, with an EC50 in the single-digit picomolar range.[1][2] The susceptibility of the genotype 1b replicon to DBPR110 was found to be 74-fold greater than that of the genotype 2a replicon.[1] Importantly, DBPR110 exhibited no significant cytotoxicity at the highest concentrations tested, resulting in very high selectivity indices.[1]

In Vitro Resistance Profile

A critical aspect of antiviral drug development is understanding the potential for the virus to develop resistance. Resistance to DBPR110 was characterized by culturing HCV replicon cells in the presence of increasing concentrations of the compound. This selection pressure led to the emergence of resistant viral populations, which were then sequenced to identify the specific amino acid substitutions responsible for the reduced susceptibility.

The key resistance-associated substitutions (RASs) were found predominantly within the N-terminal region (domain I) of the NS5A protein.

Table 2: Key Resistance-Associated Substitutions for DBPR110

| Genotype | Primary Substitutions | Compensatory Role |

|---|---|---|

| 1b | P58L/T, Y93H/N | V153M, M202L, M265V |

| 2a | T24A, P58L, Y93H | - |

Data compiled from sequencing of DBPR110-resistant replicons.[1][2][3]

In genotype 1b, substitutions at positions P58 and Y93 were identified as the key drivers of resistance.[1][2][3] Additional mutations were observed that may play a compensatory role, potentially restoring replication fitness that might be impaired by the primary resistance mutations.[1][2] For genotype 2a, substitutions at T24, P58, and Y93 were found to be the key RASs.[1][2][3]

Synergistic Antiviral Effects

Combination therapy is the standard of care for HCV infection, as it increases efficacy and reduces the likelihood of resistance. In vitro studies have shown that DBPR110 exhibits synergistic effects when combined with other classes of anti-HCV agents.[1][2] This suggests that DBPR110 could be a valuable component of a multi-drug therapeutic regimen.

-

Interferon-alpha (IFN-α): Synergistic effects were observed with IFN-α, an immunomodulatory agent.[1][2]

-

NS3 Protease Inhibitors: DBPR110 showed synergy with inhibitors of the NS3 protease.[1][2]

-

NS5B Polymerase Inhibitors: Synergistic activity was also noted with inhibitors targeting the NS5B RNA-dependent RNA polymerase.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

This assay is used to determine the EC50 of an antiviral compound against HCV replication.

-

Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b or 2a) that contain a luciferase reporter gene are used. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and G418 (to maintain the replicon).

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 1 x 104 cells per well.

-

After overnight incubation, the medium is replaced with fresh medium containing serial dilutions of DBPR110 or a vehicle control (DMSO).

-

The plates are incubated for 72 hours at 37°C.

-

-

Data Acquisition:

-

After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. Luciferase activity is directly proportional to the level of HCV RNA replication.

-

-

Data Analysis:

-

The percentage of replication inhibition is calculated relative to the DMSO-treated control cells.

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

This assay is performed in parallel with the replicon assay to determine the CC50 of the compound.

-

Cell Culture: The same Huh-7 host cell line used for the replicon assay (without the replicon) is used.

-

Assay Procedure:

-

Cells are seeded and treated with the same serial dilutions of DBPR110 as in the replicon assay.

-

Plates are incubated for 72 hours at 37°C.

-

-

Data Acquisition:

-

Cell viability is assessed using a standard method, such as the MTS or MTT assay, which measures mitochondrial metabolic activity.

-

-

Data Analysis:

-

The percentage of cytotoxicity is calculated relative to the DMSO-treated control cells.

-

The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.

-

This protocol is designed to select for and identify viral mutations that confer resistance to DBPR110.

-

Initiation: HCV replicon cells (e.g., genotype 1b) are cultured in medium containing G418.

-

Drug Pressure: The cells are treated with increasing concentrations of DBPR110, starting from a concentration 50-fold the EC50 and escalating up to 50,000-fold the EC50.[1]

-

Colony Selection: Over time, cells that harbor replicons with resistance mutations will survive and form colonies. These individual colonies are isolated.

-

Expansion and Analysis: Each resistant clone is expanded. Total RNA is then extracted from the cells.

-

Sequencing: The NS5A-coding region of the viral RNA is amplified using RT-PCR and then sequenced.

-

Identification: The resulting sequences are compared to the wild-type sequence to identify amino acid substitutions that are associated with the resistant phenotype.[1]

Conclusion

DBPR110 is a highly potent and selective in vitro inhibitor of HCV replication, targeting the NS5A protein. Its picomolar efficacy against key genotypes, favorable safety profile in cell culture, and synergistic activity with other antiviral classes underscore its potential as a clinical candidate. While resistance can be induced in vitro through specific mutations in NS5A, this profile provides valuable information for the strategic design of combination therapies to ensure a high barrier to resistance. The data presented in this guide supports the continued investigation of DBPR110 and its analogues in the development of next-generation HCV therapeutics.

References

- 1. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Binding Site of DBPR110 on Hepatitis C Virus NS5A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding interaction between the potent antiviral agent DBPR110 and its target, the Hepatitis C Virus (HCV) Nonstructural Protein 5A (NS5A). DBPR110 demonstrates picomolar efficacy against HCV genotypes 1b and 2a, establishing it as a significant subject of study in the development of direct-acting antivirals. This document synthesizes the current understanding of the DBPR110 binding site on NS5A, drawing from resistance studies, computational modeling, and the established structural biology of NS5A. Detailed experimental methodologies are provided for key assays, and the known signaling pathways involving NS5A are illustrated to contextualize the inhibitor's mechanism of action. All quantitative data are presented in tabular format for clarity and comparative analysis.

Introduction to DBPR110 and its Target, NS5A

DBPR110 is a dithiazole analog that has emerged as a highly potent inhibitor of Hepatitis C Virus replication.[1][2] It belongs to the class of direct-acting antivirals (DAAs) that target the viral protein NS5A.[1][2]

The NS5A protein is a crucial component of the HCV replication complex.[3] It is a zinc-binding, proline-rich phosphoprotein with three domains.[4][5] While it has no known enzymatic function, NS5A is essential for viral RNA replication and virion assembly through its interactions with other viral and host proteins.[3][6][7] The N-terminal Domain I of NS5A contains an amphipathic helix that anchors the protein to the endoplasmic reticulum membrane and is known to form a dimer, which is the putative target of many NS5A inhibitors.[8][9][10]

The DBPR110 Binding Site on NS5A

The precise binding site of DBPR110 on NS5A has been elucidated primarily through in vitro resistance selection studies and computational docking models.[1] A co-crystal structure of the DBPR110-NS5A complex is not publicly available.

2.1. Resistance-Associated Substitutions

The most compelling evidence for the location of the DBPR110 binding site comes from the analysis of viral variants that emerge under selective pressure from the drug. These resistance-associated substitutions (RASs) pinpoint the amino acid residues critical for drug binding and efficacy. Sequencing of DBPR110-resistant HCV replicons has identified key mutations predominantly within Domain I of NS5A.[1][2]

For HCV genotype 1b , the primary RASs are:

-

P58L/T

-

Y93H/N

Additionally, several mutations have been identified as playing a compensatory role in replication and drug resistance in genotype 1b:

-

V153M

-

M202L

-

M265V

For HCV genotype 2a , the key RASs identified are:

-

T24A

-

P58L

-

Y93H

The clustering of these mutations in the N-terminal region of Domain I strongly suggests that this region forms the binding pocket for DBPR110.[1][2]

2.2. Computational Modeling

Computational docking studies of DBPR110 with the crystal structure of NS5A Domain I corroborate the findings from resistance studies.[1] These models show DBPR110 situated within the dimeric interface of NS5A, with the resistance-conferring residues, such as P58 and Y93, in close proximity to the docked inhibitor.[1][4] The model suggests that mutations at these positions would likely disrupt the binding affinity of DBPR110.[1]

Quantitative Analysis of DBPR110 Potency and Resistance

The antiviral activity of DBPR110 is quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell culture. The development of resistance leads to a significant increase in the EC50 value.

| Parameter | HCV Genotype 1b Replicon | HCV Genotype 2a Replicon | Reference |

| EC50 (Wild-Type) | 3.9 ± 0.9 pM | 228.8 ± 98.4 pM | [1][2] |

| Selectivity Index (SI) | >12,800,000 | >173,130 | [1][2] |

The emergence of resistance mutations has a dramatic effect on the potency of DBPR110. For instance, cells harboring resistant replicons can exhibit a more than 14,000-fold increase in the EC50 value compared to the wild-type parental cells.[1]

Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to characterize the interaction between DBPR110 and NS5A.

4.1. HCV Replicon Assay

This assay is used to determine the EC50 of antiviral compounds.

Methodology:

-

Cell Seeding: Plate Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase) in 96-well plates at a density of 1 x 104 cells/well. Incubate for 4 hours to allow cell attachment.

-

Compound Addition: Prepare serial dilutions of DBPR110 in complete culture medium. Aspirate the initial medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a DMSO-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Promega).

-

Data Analysis: Normalize the luciferase signals to the DMSO control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the EC50.

4.2. Resistance Selection Study

This protocol is designed to select for and identify resistance-associated substitutions.

Methodology:

-

Initial Culture: Culture HCV replicon cells in the presence of G418 (to maintain the replicon) and a starting concentration of DBPR110 (e.g., 50-fold the EC50).

-

Dose Escalation: Gradually increase the concentration of DBPR110 in the culture medium as the cells become resistant and resume growth. This selection process can range from 50- to 50,000-fold the initial EC50.[1]

-

Clonal Isolation: Isolate individual cell clones that are capable of replicating in the presence of high concentrations of DBPR110.

-

RNA Extraction and Sequencing: Extract total RNA from the resistant cell clones.

-

RT-PCR and Sequencing: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region. Sequence the PCR products to identify amino acid substitutions compared to the wild-type NS5A sequence.

4.3. Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells.

Methodology:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a suitable density.

-

Compound Addition: Add serial dilutions of DBPR110 to the cells.

-

Incubation: Incubate for the same duration as the replicon assay (e.g., 72 hours).

-

Cell Viability Measurement: Use a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI) is then calculated as CC50/EC50.

NS5A Signaling and Mechanism of Action of DBPR110

NS5A is a multifunctional protein that interacts with a multitude of host and viral proteins to modulate various cellular pathways, thereby creating a favorable environment for viral replication.[6][11]

5.1. Known Signaling Interactions of NS5A

NS5A has been shown to interact with several key signaling molecules, including:

-

Growth factor receptor-bound protein 2 (Grb2): NS5A can bind to the SH3 domain of the Grb2 adaptor protein, potentially interfering with mitogenic signaling pathways such as the ERK1/2 pathway.[12]

-

Components of the Unfolded Protein Response (UPR): The replication of HCV, which occurs on ER-derived membranes, can induce ER stress and activate the UPR.[5] NS5A is a component of the replication complex and is implicated in this process.[5]

-

PKR: NS5A has been reported to bind to and inhibit the double-stranded RNA-activated protein kinase (PKR), a key component of the innate immune response.[5]

5.2. Putative Mechanism of Action of DBPR110

The primary mechanism of action of DBPR110 is believed to be the direct inhibition of NS5A function within the viral replication complex. By binding to Domain I, DBPR110 is thought to:

-

Inhibit NS5A Dimerization: Many NS5A inhibitors are symmetrical molecules that are thought to bind to the NS5A dimer interface, preventing the proper formation or function of the dimer.

-

Disrupt RNA Binding: The binding of the inhibitor may allosterically alter the conformation of NS5A, thereby impairing its ability to bind to the viral RNA.

-

Interfere with Replication Complex Formation: NS5A is a scaffold for the assembly of the replication complex. By binding to NS5A, DBPR110 likely disrupts the essential interactions between NS5A and other viral proteins (like NS5B) and host factors required for the formation of a functional replication complex.

The downstream effect of this direct binding is the potent inhibition of viral RNA synthesis.

Visualizations

6.1. Logical Flow of Resistance Identification

Caption: Workflow for identifying DBPR110 resistance mutations.

6.2. Postulated Mechanism of Action of DBPR110

Caption: DBPR110 inhibits HCV replication by targeting NS5A.

6.3. Overview of NS5A Interaction with Host Signaling

Caption: NS5A interacts with and modulates host cell signaling pathways.

Conclusion

DBPR110 is a picomolar inhibitor of HCV replication that targets Domain I of the viral NS5A protein. The binding site has been characterized through extensive resistance selection studies, which consistently identify mutations at key residues such as P58 and Y93 in genotype 1b, and T24, P58, and Y93 in genotype 2a. These findings are supported by computational models. The mechanism of action is the disruption of NS5A's essential functions in viral replication, likely through the inhibition of dimerization and interference with the formation of the replication complex. Further elucidation of the precise molecular interactions would be greatly enhanced by a co-crystal structure of DBPR110 bound to NS5A. This guide provides a foundational understanding for researchers engaged in the study of NS5A inhibitors and the development of novel antiviral therapeutics.

References

- 1. Resistance Studies of a Dithiazol Analogue, DBPR110, as a Potential Hepatitis C Virus NS5A Inhibitor in Replicon Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance studies of a dithiazol analogue, DBPR110, as a potential hepatitis C virus NS5A inhibitor in replicon systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. researchgate.net [researchgate.net]

- 5. Hepatitis C Virus Subgenomic Replicons Induce Endoplasmic Reticulum Stress Activating an Intracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. iasusa.org [iasusa.org]

- 8. Crystal Structure of a Novel Dimeric Form of NS5A Domain I Protein from Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

This technical guide provides a comprehensive overview of the chemical analogs related to DBPR110, a highly potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). DBPR110 has demonstrated exceptional activity against HCV replicons, with an EC50 of 3.9 ± 0.9 pM for genotype 1b and 228.8 ± 98.4 pM for genotype 2a.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships (SAR) and the design of novel NS5A inhibitors.

The Core Structure and Mechanism of Action of DBPR110 and its Analogs

The NS5A protein itself is a zinc-binding phosphoprotein that plays a crucial role in the HCV life cycle, although it possesses no known enzymatic activity.[5] It is involved in the formation of the membranous web, the site of viral replication.[2] NS5A inhibitors are thought to disrupt the normal function of NS5A, leading to a potent antiviral effect.[2][4]

Quantitative Data on DBPR110 Activity

The following table summarizes the reported in vitro activity of DBPR110 against different HCV genotypes.

| Compound | HCV Genotype | Assay System | EC50 (pM) | Selective Index (SI) |

| DBPR110 | 1b | Replicon | 3.9 ± 0.9 | >12,800,000 |

| DBPR110 | 2a | Replicon | 228.8 ± 98.4 | >173,130 |

Table 1: In Vitro Antiviral Activity of DBPR110. [1]

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and evaluation of DBPR110 and its chemical analogs, based on methodologies reported for other potent NS5A inhibitors.[6][7]

General Synthesis of Dithiazol-Based NS5A Inhibitors

The synthesis of dithiazol analogs, such as DBPR110, typically involves a multi-step sequence. A common strategy is the construction of a central core structure, followed by the coupling of side-chain moieties.

DOT Script for a Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for dithiazol-based NS5A inhibitors.

Detailed Methodologies:

-

Thiazole Ring Formation: A common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

-

Functionalization: The resulting thiazole ring can be further functionalized, for instance, by bromination at specific positions to allow for subsequent cross-coupling reactions.

-

Core Formation: For dimeric structures, a key step is the coupling of two functionalized thiazole units. This can be achieved through various palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.

-

Side-Chain Attachment: The final step involves the attachment of the desired side chains, which are crucial for optimizing the antiviral potency and pharmacokinetic properties of the analogs.

HCV Replicon Assay for Antiviral Activity

The antiviral activity of the synthesized compounds is typically evaluated using a cell-based HCV replicon assay.

DOT Script for HCV Replicon Assay Workflow:

Caption: Workflow for the HCV replicon assay to determine antiviral potency.

Detailed Methodologies:

-

Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds.

-

Incubation: The treated cells are incubated for a specific period (e.g., 72 hours) to allow for HCV replication.

-

Reporter Gene Assay: The level of HCV RNA replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the reduction in reporter gene activity against the compound concentration. The 50% cytotoxic concentration (CC50) is determined in parallel using a cell viability assay, and the selective index (SI) is calculated as the ratio of CC50 to EC50.

Structure-Activity Relationship (SAR) of DBPR110 Analogs

While specific SAR data for a series of DBPR110 analogs is not publicly available, general SAR trends for potent NS5A inhibitors can be extrapolated. The potency and pharmacokinetic properties of these analogs are highly dependent on the nature and substitution pattern of the core and side-chain moieties.

DOT Script for a Logical Relationship in SAR:

Caption: Key structural elements influencing the properties of DBPR110 analogs.

Key SAR Observations for NS5A Inhibitors:

-

Symmetry: A high degree of symmetry in the molecule often correlates with high potency, likely due to the dimeric nature of the NS5A target.

-

Central Core: The nature of the central aromatic or heteroaromatic core is critical for establishing the correct geometry for binding.

-

Side Chains: The side chains, often containing proline or other cyclic amino acid derivatives, play a crucial role in interacting with specific residues in the NS5A protein. Modifications to these side chains can significantly impact potency and the resistance profile.

-

Linkers: The linkers connecting the side chains to the central core influence the overall conformation of the molecule and are important for optimal binding.

Conclusion

DBPR110 represents a class of exceptionally potent NS5A inhibitors with a dithiazol core. The development of chemical analogs of DBPR110 requires a deep understanding of the structure-activity relationships that govern the interaction of these molecules with the NS5A protein. By systematically modifying the core structure and the side-chain moieties, it is possible to design novel analogs with improved potency, a broader spectrum of activity against different HCV genotypes, and a better resistance profile. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery of next-generation antiviral therapies for Hepatitis C.

References

- 1. DBPR-110 | TargetMol [targetmol.com]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains | PLOS Pathogens [journals.plos.org]

- 5. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel potent HCV NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

DBPR110: A Technical Guide for Hepatitis C Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a significant global health concern, affecting millions worldwide and leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Among the promising new generation of DAAs is DBPR110, a potent inhibitor of the HCV nonstructural protein 5A (NS5A). This technical guide provides an in-depth overview of DBPR110, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation, to support further research and development in the field of HCV therapeutics.

Core Concepts: Mechanism of Action

DBPR110 is a dithiazol analogue that targets the HCV NS5A protein.[1][2] NS5A is a crucial multifunctional phosphoprotein essential for HCV RNA replication and the assembly of new virus particles.[1][2][3] It does not possess any known enzymatic activity but exerts its functions through complex interactions with other viral proteins (such as NS4B and NS5B), the viral RNA, and various host cell proteins.[2][3]

NS5A plays a critical role in the formation of the "membranous web," a specialized intracellular membrane structure derived from the endoplasmic reticulum, which serves as the site for viral replication.[2] By inhibiting NS5A, DBPR110 is believed to disrupt the formation and function of the HCV replication complex, thereby potently inhibiting viral replication.[1][2]

Signaling Pathway of HCV NS5A and Inhibition by DBPR110

The following diagram illustrates the central role of NS5A in the HCV replication cycle and the proposed point of intervention for DBPR110.

Caption: Proposed mechanism of action of DBPR110 on the HCV replication cycle.

Quantitative Data Summary

DBPR110 has demonstrated potent antiviral activity against multiple HCV genotypes in preclinical studies. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Efficacy of DBPR110 against HCV Replicons

| HCV Genotype | EC50 (pM) | Selective Index (CC50/EC50) |

| 1b | 3.9 ± 0.9 | >12,800,000 |

| 2a | 228.8 ± 98.4 | >173,130 |

| 3a | 3-50 (range) | Not Reported |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 indicates a more potent compound. The selective index is a ratio of the drug's toxicity to its efficacy. A higher selective index is desirable.

Data sourced from[1][2][4][5].

Table 2: In Vitro Efficacy of DBPR110 against Infectious HCV

| HCV Genotype | EC50 (pM) | Selective Index (CC50/EC50) |

| 2a | Not explicitly stated, but SI is >720,461 | >720,461 |

Data sourced from[2].

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-HCV activity of DBPR110.

HCV Replicon Assay

The HCV replicon system is a powerful tool for studying viral RNA replication in a cell culture model without the production of infectious virus particles.

Objective: To determine the concentration at which DBPR110 effectively inhibits HCV RNA replication.

Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of different genotypes (e.g., 1b, 2a) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of DBPR110. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter replicon is used, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to the inhibition of HCV replication.

-

qRT-PCR: Alternatively, total RNA is extracted from the cells, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the concentration at which DBPR110 becomes toxic to the host cells.

Methodology:

-

Cell Culture: Parental Huh-7 cells (without the HCV replicon) are seeded in multi-well plates.

-

Compound Treatment: Cells are treated with the same serial dilutions of DBPR110 as used in the replicon assay.

-

Incubation: The cells are incubated for the same duration as the replicon assay.

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of living cells.

-

Data Analysis: The CC50 (50% cytotoxic concentration) is calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.

Resistance Studies

Objective: To identify the amino acid substitutions in NS5A that confer resistance to DBPR110.

Methodology:

-

Dose Escalation: HCV replicon cells are cultured in the presence of increasing concentrations of DBPR110 over a prolonged period.

-

Selection of Resistant Clones: Cells that can survive and replicate in the presence of high concentrations of the inhibitor are selected and expanded.

-

RNA Extraction and Sequencing: Total RNA is extracted from the resistant cell clones. The NS5A coding region is then amplified by RT-PCR and sequenced.

-

Sequence Analysis: The NS5A sequences from the resistant clones are compared to the wild-type sequence to identify amino acid substitutions.

Key Resistance-Associated Substitutions:

-

Genotype 1b: P58L/T and Y93H/N were identified as key substitutions for resistance. V153M, M202L, and M265V may play a compensatory role.[1][2]

-

Genotype 2a: T24A, P58L, and Y93H were the key substitutions for resistance selection.[1][2]

Synergy Studies

Objective: To evaluate the combined antiviral effect of DBPR110 with other anti-HCV agents.

Methodology:

-

Checkerboard Assay: HCV replicon cells are treated with a matrix of concentrations of DBPR110 in combination with another antiviral drug (e.g., an NS3/4A protease inhibitor, an NS5B polymerase inhibitor, or interferon-alpha).

-

Quantification of Antiviral Activity: After incubation, the level of HCV replication is quantified using a luciferase assay or qRT-PCR.

-

Synergy Analysis: The data is analyzed using mathematical models (e.g., MacSynergy II) to determine if the combination effect is synergistic, additive, or antagonistic.

DBPR110 has been shown to have synergistic effects when combined with interferon-alpha, an NS3 protease inhibitor, and an NS5B polymerase inhibitor.[1][2][4]

Experimental Workflow for Antiviral Compound Evaluation

The following diagram outlines the general workflow for the preclinical evaluation of a novel anti-HCV compound like DBPR110.

Caption: Preclinical evaluation workflow for a novel anti-HCV compound.

Conclusion and Future Directions

DBPR110 is a highly potent and selective inhibitor of HCV NS5A with a favorable preclinical profile. Its picomolar potency against multiple HCV genotypes and synergistic effects with other DAAs highlight its potential as a component of future combination therapies for HCV infection.[1][2][4] The successful technology transfer of DBPR110 for further development and its investigational new drug (IND) application approval by the US-FDA underscore its clinical promise.[4] Further research, including comprehensive clinical trials, is necessary to fully elucidate the safety and efficacy of DBPR110 in patients with chronic hepatitis C. The detailed methodologies and data presented in this guide are intended to facilitate and inform these future investigations.

References

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 3. New insights regarding HCV-NS5A structure/function and indication of genotypic differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DBPR110 in HCV Replicon Assays

These application notes provide a detailed protocol for utilizing DBPR110, a potent Hepatitis C Virus (HCV) NS5A inhibitor, in a replicon assay system. This document is intended for researchers, scientists, and drug development professionals working on HCV therapeutics.

Introduction

Hepatitis C virus (HCV) is a leading cause of chronic liver disease worldwide.[1] The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes.[2] DBPR110 is a novel and highly potent small molecule inhibitor that targets the HCV non-structural protein 5A (NS5A), a key component of the viral replication complex.[1][3] The HCV replicon system is a powerful in vitro tool for studying viral replication and evaluating the efficacy of antiviral compounds.[4][5][6] This document outlines the experimental protocol for assessing the anti-HCV activity of DBPR110 using a transient HCV replicon assay with a luciferase reporter.

Quantitative Data Summary

DBPR110 has demonstrated significant potency and a favorable selectivity index against various HCV genotypes in replicon assays. The following table summarizes the key quantitative data for DBPR110.[1][3]

| Parameter | HCV Genotype 1b Replicon | HCV Genotype 2a Replicon | HCV Genotype 2a Infectious Virus |

| EC50 (50% Effective Concentration) | 3.9 ± 0.9 pM | 228.8 ± 98.4 pM | 18.3 pM |

| CC50 (50% Cytotoxic Concentration) | > 50 µM | > 50 µM | > 50 µM |

| Selective Index (CC50/EC50) | > 12,800,000 | > 173,130 | > 720,461 |

Experimental Protocol: Transient HCV Replicon Assay

This protocol details the methodology for determining the antiviral activity of DBPR110 using a transient HCV replicon assay that employs a luciferase reporter for quantification of viral replication.

Materials and Reagents

-

Huh-7.5 cells

-

HCV replicon RNA (e.g., genotype 1b or 2a) containing a luciferase reporter gene (e.g., Renilla or Firefly)

-

DBPR110

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)

-

Electroporation buffer

-

Electroporator and cuvettes

-

12-well cell culture plates

-

Luciferase assay reagent (e.g., Renilla Luciferase Assay Reagent, Promega)

-

Luminometer

-

T7 MegaScript transcription kit (Ambion)

-

ScaI restriction enzyme

Methodology

-

In Vitro RNA Transcription:

-

Linearize the plasmid DNA containing the HCV replicon construct using ScaI digestion.

-